Diethyl propylphosphonate

Vue d'ensemble

Description

Diethyl propylphosphonate is a chemical compound that belongs to the class of organophosphorus compounds. It is not directly mentioned in the provided papers, but related compounds and their properties, synthesis, and reactivity are discussed, which can provide insights into the behavior of diethyl propylphosphonate by analogy.

Synthesis Analysis

The synthesis of related diethyl phosphonate compounds involves various strategies. For instance, diethyl [nitro(diazo)methyl]phosphonate is synthesized through a novel and convenient method, which could imply similar synthetic accessibility for diethyl propylphosphonate . Improved synthesis methods using the tBuLi/tBuOK system at low temperatures are reported for diethyl ferrocenylphosphonate, suggesting that low-temperature conditions might be beneficial for synthesizing sensitive phosphonate esters . Additionally, heating 2-chloro-N-methoxy-N-methylethanamide with triethylphosphite produces diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate, indicating that heating with triethylphosphite could be a general approach for phosphonate ester synthesis .

Molecular Structure Analysis

The molecular structure of diethyl phosphonate derivatives is characterized using various spectroscopic methods such as UV-Vis, FT-IR, and NMR . The crystal structure of a diethyl ferrocenylphosphonate complex is described, providing insights into the coordination environment and geometry around the phosphorus atom . These studies suggest that diethyl propylphosphonate would also have a well-defined molecular structure amenable to analysis by these techniques.

Chemical Reactions Analysis

Diethyl phosphonate compounds exhibit diverse reactivity. For example, diethyl [nitro(diazo)methyl]phosphonate reacts with alkenes to form cyclopropyl α-nitrophosphonates, showing its potential in cycloaddition reactions . The reactivity of diethyl p-tolylsulphonylethynylphosphonate with nucleophiles and in cycloaddition reactions indicates that diethyl propylphosphonate might also participate in similar reactions . The addition of lithiated diethyl prop-2-enylphosphonate to aldehydes demonstrates the potential for carbon-carbon bond formation [8, 10].

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl phosphonate derivatives are extensively studied. The electrochemical behavior of ferrocenylphosphonates is investigated, showing reversible one-electron transfer reactions, which could be relevant for understanding the redox properties of diethyl propylphosphonate . The corrosion inhibition properties of diethyl (phenylamino)methyl phosphonate derivatives on carbon steel in acidic media are explored, indicating that diethyl propylphosphonate might also serve as a corrosion inhibitor . The thermal stability of diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate is assessed through thermogravimetric analysis, suggesting that thermal properties are an important aspect of diethyl phosphonate derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry

Phosphonates, including Diethyl propylphosphonate, are used in medicinal chemistry . They serve as non-hydrolyzable phosphate mimics and often inhibit enzymes utilizing phosphates as substrates .

Method of Application

These compounds are synthesized and modified into prodrugs . The prodrugs include amino acid phosphoramidates, pivaloyloxymethyl (POM) and isopropoxycarbonyloxymethyl (POC) esters, alkyl and alkoxyalkyl esters, salicylic esters, (methyl-2-oxo-1,3-dioxol-4-yl) methyl (ODOL) esters and peptidomimetic prodrugs .

Results or Outcomes

These compounds show promising potential to become drug candidates for the treatment of viral infections .

Synthesis of Phosphonic Acids

Phosphonic acids, including Diethyl propylphosphonate, are rapidly and conveniently prepared from their simple dialkyl esters by silyldealkylation with bromotrimethylsilane (BTMS), followed by desilylation upon contact with water or methanol .

Method of Application

Microwave irradiation is used to accelerate the BTMS silyldealkylations (MW-BTMS) of a series of dialkyl methylphosphonates .

Results or Outcomes

In all cases, MW-BTMS dramatically accelerated quantitative silyldealkylation compared to BTMS with conventional heating and was highly chemoselective .

Antiviral Medications

Phosphonates are used in the development of antiviral medications . They are transformed into prodrugs by derivatizing their charged functionalities .

Method of Application

New structures include 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines or so-called “open-ring” derivatives, acyclic nucleoside phosphonates with 5-azacytosine as a base moiety, side-chain fluorinated ANPs, aza/deazapurine ANPs .

Results or Outcomes

These compounds show promising potential to become drug candidates for the treatment of viral infections .

Synthesis of Propylphosphonic Anhydride (T3P)

Diethyl propylphosphonate can be used in the synthesis of propylphosphonic anhydride (T3P) .

Method of Application

The synthesis process involves several steps and starts from commercially available diethyl propylphosphonate .

Results or Outcomes

The method described provides an efficient and versatile way to synthesize T3P in pure form, with an overall yield of 51% .

Veterinary Medicine

Phosphonates are used in the development of veterinary medicines . They are transformed into prodrugs by derivatizing their charged functionalities .

Method of Application

New structures include cytostatics related to 9-[2-(phosphonomethoxy)ethyl]guanine and its prodrugs .

Results or Outcomes

These compounds eventually led to the development of the veterinary drug rabacfosadine .

Antiparasitics

Phosphonates are also currently investigated as antiparasitics, especially antimalarial agents .

Method of Application

New structures include guanine and hypoxanthine derivatives with 2-(phosphonoethoxy)ethyl moiety, their thia-analogues and N-branched derivatives .

Results or Outcomes

These compounds show promising potential to become drug candidates for the treatment of parasitic infections .

Orientations Futures

Phosphonates have garnered considerable attention for years owing to both their singular biological properties and their synthetic potential . New structures include 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines or so-called “open-ring” derivatives, acyclic nucleoside phosphonates with 5-azacytosine as a base moiety, side-chain fluorinated ANPs, aza/deazapurine ANPs . When transformed into an appropriate prodrug by derivatizing their charged functionalities, all these compounds show promising potential to become drug candidates for the treatment of viral infections .

Propriétés

IUPAC Name |

1-diethoxyphosphorylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17O3P/c1-4-7-11(8,9-5-2)10-6-3/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUIKOPXSCCGLOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

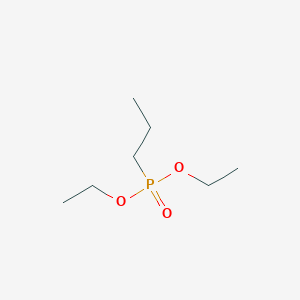

CCCP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10172161 | |

| Record name | Diethyl propanephosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl propylphosphonate | |

CAS RN |

18812-51-6 | |

| Record name | Diethyl propylphosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18812-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl propanephosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018812516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl propanephosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphonic acid, P-propyl-, diethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diethyl (1-propyl)phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

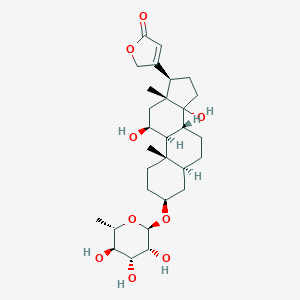

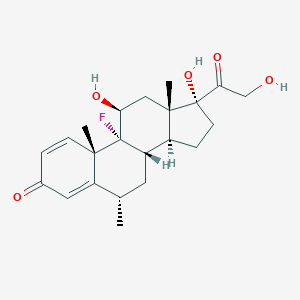

![18-Amino-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone](/img/structure/B105305.png)

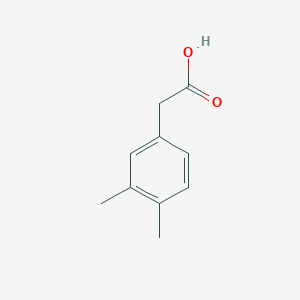

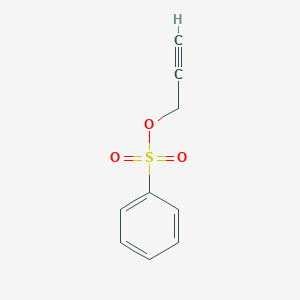

![2-[4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethanol;hydrochloride](/img/structure/B105323.png)

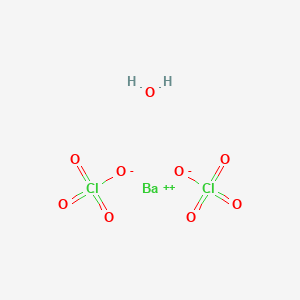

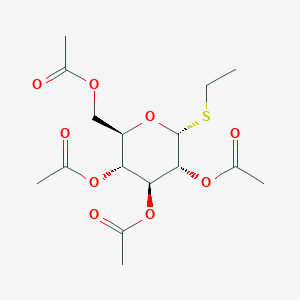

![4-[[4-(benzoylamino)-2,5-diethoxyphenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B105332.png)